T-98475

Description

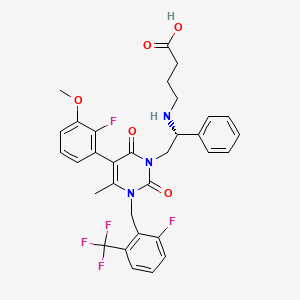

structure in first source

Properties

IUPAC Name |

propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H37F2N3O4S/c1-22(2)35(44)40-26-16-14-25(15-17-26)34-28(19-41(5)18-24-10-7-6-8-11-24)32-33(43)29(37(45)46-23(3)4)21-42(36(32)47-34)20-27-30(38)12-9-13-31(27)39/h6-17,21-23H,18-20H2,1-5H3,(H,40,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANJJVIMTOIWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C2=C(C3=C(S2)N(C=C(C3=O)C(=O)OC(C)C)CC4=C(C=CC=C4F)F)CN(C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H37F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432134 | |

| Record name | T 98475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192887-28-8 | |

| Record name | T-98475 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192887288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T 98475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T-98475 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1KLT23O3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of T-98475

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. By competitively and reversibly binding to GnRH receptors on pituitary gonadotrophs, this compound effectively blocks the downstream signaling cascade responsible for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, in vitro and in vivo efficacy, and the core signaling pathways it modulates. Detailed experimental protocols for the characterization of such an antagonist are also provided.

Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor

The primary mechanism of action of this compound is its function as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[1][2] In the physiological state, the binding of GnRH to its receptor initiates a conformational change that activates the heterotrimeric G-protein Gαq/11.[2] This activation triggers a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[1][3] This signaling cascade ultimately leads to the synthesis and secretion of the gonadotropins, LH and FSH.

This compound, by occupying the GnRH binding site on the receptor, prevents the endogenous GnRH from initiating this signaling pathway, leading to a rapid and dose-dependent suppression of LH and FSH release.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency and species selectivity.

Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound

| Parameter | Species | Receptor/Cell Line | IC50 Value (nM) | Reference(s) |

| GnRH Receptor Binding | Human | Recombinant | 0.2 | [4][5] |

| GnRH Receptor Binding | Monkey | Recombinant | 4.0 | [5][6] |

| GnRH Receptor Binding | Rat | Recombinant | 60 | [5][6] |

| Inhibition of LH Release | - | In Vitro | 100 | [5][6] |

Table 2: In Vivo Efficacy of this compound

| Species | Model | Effect | Reference(s) |

| Cynomolgus Monkey | Castrated Male | Reduction in plasma LH concentration | [5][6] |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments used to characterize a GnRH receptor antagonist like this compound. While the specific protocols for this compound from its primary publication were not fully available, these methods reflect the standard procedures in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the antagonist to the GnRH receptor.

-

Cell Membrane Preparation:

-

Culture cells stably expressing the human, monkey, or rat GnRH receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) to each well.

-

Add increasing concentrations of the unlabeled antagonist, this compound.

-

To determine non-specific binding, add a high concentration of an unlabeled GnRH agonist to a separate set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC50 value.

-

Calcium Mobilization Assay

This functional assay measures the ability of the antagonist to inhibit GnRH-induced intracellular calcium release.

-

Cell Preparation:

-

Plate GnRH receptor-expressing cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for 30-60 minutes at 37°C.

-

Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the antagonist dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

-

Place the plate in a fluorescence plate reader with kinetic read capabilities (e.g., FLIPR).

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of a GnRH agonist (typically at its EC80) into the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient calcium peak.

-

The peak fluorescence response is proportional to the intracellular calcium concentration.

-

Plot the peak response against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

In Vitro Luteinizing Hormone (LH) Release Assay

This assay assesses the functional consequence of GnRH receptor antagonism on hormone secretion from pituitary cells.

-

Cell Culture:

-

Culture primary pituitary cells or a pituitary gonadotrope cell line (e.g., LβT2 cells).

-

Plate the cells in a multi-well plate and allow them to adhere.

-

-

Hormone Release Assay:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with increasing concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of GnRH.

-

Incubate for a further period (e.g., 2-4 hours) to allow for LH release.

-

Collect the cell culture supernatant.

-

Measure the concentration of LH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Plot the LH concentration against the log concentration of this compound to determine the IC50 for the inhibition of LH release.

-

Visualizations

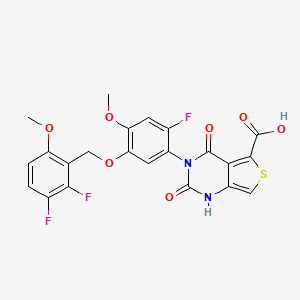

Signaling Pathway of GnRH Receptor and Mechanism of this compound Action

Caption: GnRH receptor signaling cascade and the inhibitory action of this compound.

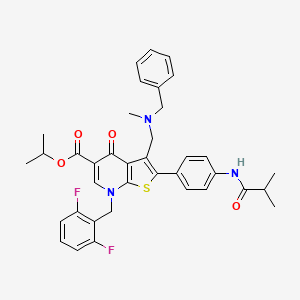

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for the in vitro characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Luteinizing hormone-based modified GnRH antagonist protocol in normal responders undergoing in vitro fertilization treatment: A multi-center randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

T-98475: A Technical Overview of a Non-Peptide GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of T-98475, a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This compound represents a significant development in GnRH antagonist research, offering a small molecule alternative to peptide-based antagonists. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols for its characterization, and visualizes relevant biological and experimental workflows.

Core Properties and Mechanism of Action

This compound is a thieno[2,3-b]pyridin-4-one derivative that functions as a competitive antagonist of the GnRH receptor (GnRH-R).[1] By binding to the GnRH-R in the anterior pituitary gland, this compound blocks the binding of endogenous GnRH. This prevents the initiation of the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] The suppression of gonadotropin secretion, in turn, leads to a reduction in the production of gonadal steroids, such as testosterone (B1683101) and estrogen. Unlike GnRH agonists, which cause an initial surge in gonadotropin levels, antagonists like this compound produce an immediate and reversible suppression.[1]

The primary signaling pathway initiated by GnRH receptor activation is through the Gαq/11 G-protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are crucial for gonadotropin synthesis and secretion. This compound competitively inhibits the initial step of this cascade.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Species | Value (nM) | Reference |

| IC50 (GnRH Receptor Binding) | Human | 0.2 | [3][4] |

| Monkey | 4.0 | [3] | |

| Rat | 60 | [3] | |

| IC50 (In Vitro LH Release) | Not Specified | 100 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize a GnRH receptor antagonist like this compound are provided below. These are representative protocols based on standard practices in the field.

Radioligand Binding Assay for GnRH Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.4, with 1 mM EDTA and 0.1% BSA.

-

Wash Buffer: Ice-cold phosphate-buffered saline (PBS).

-

Instrumentation: Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize GnRH receptor-expressing cells in a lysis buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay: Intracellular Calcium Mobilization

Objective: To measure the functional antagonist activity of a test compound by quantifying its ability to inhibit GnRH-induced intracellular calcium release.

Materials:

-

Cells: A cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).

-

Fluorescent Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: A GnRH receptor agonist (e.g., Buserelin).

-

Test Compound: this compound.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorescence plate reader with kinetic read capabilities.

Procedure:

-

Cell Seeding: Seed the GnRH receptor-expressing cells into a 96- or 384-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them in a dye solution for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a short period.

-

Agonist Stimulation: Add a fixed concentration of the GnRH agonist (typically at its EC80) to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is proportional to the increase in intracellular calcium. Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC50 value.

In Vivo Assay: Suppression of Luteinizing Hormone (LH)

Objective: To evaluate the in vivo efficacy of an orally administered GnRH antagonist in suppressing plasma LH levels.

Materials:

-

Animal Model: Castrated male cynomolgus monkeys (as described for this compound) or other suitable animal models like male rats.

-

Test Compound: this compound formulated for oral administration.

-

Vehicle Control: The formulation vehicle without the test compound.

-

Blood Collection Supplies: Syringes, needles, and tubes containing an anticoagulant.

-

Instrumentation: Centrifuge and an ELISA kit for LH measurement.

Procedure:

-

Acclimatization: Acclimate the animals to the housing and handling conditions.

-

Dosing: Administer a single oral dose of this compound or the vehicle control to the animals.

-

Blood Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 2, 4, 8, 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Hormone Analysis: Measure the concentration of LH in the plasma samples using a validated ELISA kit.

-

Data Analysis: Analyze the time-dependent changes in plasma LH concentrations in the treated group compared to the control group to determine the extent and duration of LH suppression.

Visualizations

GnRH Receptor Signaling Pathway

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for GnRH Antagonist Characterization

Caption: A typical experimental workflow for the characterization of a GnRH antagonist.

References

- 1. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress towards the development of non-peptide orally-active gonadotropin-releasing hormone (GnRH) antagonists: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

T-98475 Compound: A Technical Guide to a Potent GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3][4] As a competitive inhibitor of the GnRH receptor, this compound effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This targeted hormonal modulation gives it significant therapeutic potential in the treatment of hormone-dependent conditions such as endometriosis, uterine fibroids, and certain cancers. This technical guide provides a comprehensive overview of the core scientific and technical information available on this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization.

Core Compound Information

| Property | Value | Reference |

| Chemical Name | 7-[(2,6-Difluorophenyl)methyl]-4,7-dihydro-2-[4-[(2-methyl-1-oxopropyl)amino]phenyl]-3-[[methyl(phenylmethyl)amino]methyl]-4-oxo-thieno[2,3-b]pyridine-5-carboxylic acid 1-methylethyl ester | [1] |

| Molecular Formula | C37H37F2N3O4S | [1][5] |

| Molecular Weight | 657.77 g/mol | [1][5] |

| CAS Number | 199119-18-1 | [1][3] |

| Synonyms | This compound, Compound 26d | [2][6] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results | |

| Purity | ≥98% (HPLC) | [1] |

Mechanism of Action

This compound functions as a competitive antagonist at the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[7][8] The binding of GnRH to its receptor typically initiates a signaling cascade through the Gαq/11 G-protein, leading to the activation of Phospholipase C (PLC).[7][8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC), culminating in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][9]

By competitively and reversibly binding to the GnRH receptor, this compound blocks the endogenous GnRH from initiating this signaling cascade.[7][8] This blockade leads to a rapid and dose-dependent suppression of LH and FSH secretion, which in turn reduces the production of downstream sex steroids like testosterone (B1683101) and estrogen.[7][10]

Pharmacological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The compound demonstrates high potency as a GnRH receptor antagonist with notable species-dependent selectivity.

| Assay | Species | IC50 (nM) | Reference |

| GnRH Receptor Binding | Human | 0.2 | [1][2][3] |

| Monkey | 4.0 | [1][3] | |

| Rat | 60 | [1][3] | |

| Inhibition of LH Release (in vitro) | Not Specified | 100 | [1][3] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the characterization of this compound, based on standard practices in the field and available literature.

GnRH Receptor Binding Assay (Radioligand Displacement)

This assay is designed to determine the affinity of this compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells expressing the human, monkey, or rat GnRH receptor (e.g., CHO-K1 cells).

-

Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [¹²⁵I]-labeled GnRH analog).

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Detection: Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the GnRH receptor in a cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro LH Release Assay

This functional assay assesses the ability of this compound to inhibit GnRH-stimulated LH release from pituitary cells.

Materials:

-

Cells: Primary pituitary cells or a suitable pituitary cell line (e.g., LβT2).

-

GnRH Agonist: A potent GnRH receptor agonist.

-

Test Compound: this compound.

-

Cell Culture Medium: Appropriate medium for the cell type.

-

Assay Buffer: Krebs-Ringer-HEPES buffer or similar.

-

LH Detection Kit: ELISA or radioimmunoassay (RIA) kit for LH.

Procedure:

-

Cell Culture: Culture pituitary cells in multi-well plates until they reach the desired confluence.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in assay buffer for a defined period.

-

Stimulation: Add a fixed concentration of a GnRH agonist to the wells to stimulate LH release and incubate for a specific duration.

-

Sample Collection: Collect the cell culture supernatant.

-

LH Quantification: Measure the concentration of LH in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of GnRH-stimulated LH release for each concentration of this compound and determine the IC50 value.

In Vivo Suppression of Plasma LH in Castrated Cynomolgus Monkeys

This in vivo study evaluates the oral activity and efficacy of this compound in a relevant animal model.

Animals:

-

Adult male castrated cynomolgus monkeys.

Procedure:

-

Acclimation: Acclimate the animals to the housing conditions and handling procedures.

-

Baseline Sampling: Collect baseline blood samples to determine pre-treatment plasma LH levels.

-

Dosing: Administer this compound orally at various dose levels. A vehicle control group should also be included.

-

Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 1, 2, 4, 8, 24 hours).

-

Plasma Separation: Separate plasma from the blood samples by centrifugation.

-

LH Measurement: Measure the concentration of LH in the plasma samples using a validated immunoassay.

-

Data Analysis: Plot the plasma LH concentration over time for each dose group and calculate the extent and duration of LH suppression compared to the vehicle control.

Synthesis and Structure-Activity Relationships

This compound belongs to a class of thieno[2,3-b]pyridin-4-one derivatives. The synthesis and structure-activity relationship (SAR) studies of this series have been described, leading to the identification of this compound as a highly potent antagonist.[1] Further optimization of this scaffold has led to the discovery of other potent GnRH antagonists.[1]

Conclusion

This compound is a well-characterized, potent, and orally active non-peptide GnRH receptor antagonist. Its ability to effectively suppress gonadotropin release through competitive inhibition of the GnRH receptor makes it a valuable tool for research into the hypothalamic-pituitary-gonadal axis and a promising lead compound for the development of therapeutics for hormone-dependent diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and related compounds.

References

- 1. Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gonadotropin-releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gonadotropin-releasing hormone antagonist: A real advantage? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ovarian response determines the luteinizing hormone suppression threshold for patients following the gonadotrophin releasing hormone antagonist protocol: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Discovery and Development of T-98475, a Potent GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-98475 is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Discovered and developed by Takeda Chemical Industries, this small molecule emerged from a research program aimed at identifying orally bioavailable alternatives to peptide-based GnRH antagonists. This compound demonstrated high-affinity binding to the human GnRH receptor and effectively suppressed luteinizing hormone (LH) release in both in vitro and in vivo models. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format and detailing the experimental methodologies employed in its characterization.

Introduction and Discovery

The pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus governs the reproductive endocrine system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Consequently, GnRH receptor antagonists are valuable therapeutic agents for a range of sex-hormone-dependent conditions, including endometriosis, uterine fibroids, and certain cancers. While peptide-based GnRH antagonists have been clinically successful, their parenteral administration limits their utility. This necessitated the search for potent and orally bioavailable small molecule antagonists.

Researchers at Takeda Chemical Industries initiated a screening program that led to the identification of a novel thieno[2,3-b]pyridin-4-one scaffold as a promising starting point for a new class of GnRH antagonists.[3] Extensive structure-activity relationship (SAR) studies on this scaffold culminated in the discovery of this compound.[3]

Mechanism of Action

This compound functions as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs. By binding to the receptor, this compound prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and release of LH and FSH.

Signaling Pathway

The GnRH receptor is primarily coupled to the Gαq/11 G-protein. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation are crucial for the synthesis and secretion of gonadotropins. This compound competitively blocks the initial step of this cascade, thereby inhibiting the entire downstream pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing a p-methoxyureidophenyl moiety at the 6-position: a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of T-98475

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-98475 is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the luteinizing hormone-releasing hormone (LHRH) receptor. Its development marked a significant advancement in the pursuit of non-invasive therapies for hormone-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, systematically named propan-2-yl 7-[(2,6-difluorophenyl)methyl]-3-[(methyl-(phenylmethyl)amino)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[3,2-e]pyridine-5-carboxylate, is a complex heterocyclic molecule with a thieno[2,3-b]pyridin-4-one core.[1] Key structural features include a 2,6-difluorobenzyl group at the 7-position, a (methyl(phenylmethyl)amino)methyl substituent at the 3-position, and a 4-(isobutyramido)phenyl group at the 2-position of the thienopyridinone scaffold.

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 199119-18-1 | [1][2] |

| Molecular Formula | C37H37F2N3O4S | [1][3] |

| Molecular Weight | 657.78 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Dry, dark, at 0-4°C for short term, -20°C for long term | [1] |

Synthesis of this compound

The synthesis of this compound (designated as compound 26d in the primary literature) involves a multi-step sequence starting from commercially available materials. The core thieno[2,3-b]pyridin-4-one scaffold is constructed and subsequently functionalized to yield the final product. The detailed experimental protocol for the synthesis is proprietary and not fully disclosed in the public domain. However, based on the publication by Imada et al., a plausible synthetic route can be outlined.[4]

General Synthetic Scheme

The synthesis of the thieno[2,3-b]pyridin-4-one core typically involves the reaction of a substituted 2-aminothiophene-3-carboxylate with a suitable three-carbon synthon to form the pyridinone ring. Subsequent N-alkylation, amination, and amide coupling reactions are then carried out to introduce the various substituents.

A generalized workflow for the synthesis of this compound and related analogs is depicted below:

References

- 1. KEGG PATHWAY: map04912 [genome.jp]

- 2. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

T-98475: A Potent, Orally Active GnRH Receptor Antagonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1][2][3][4] As a competitive antagonist, this compound reversibly binds to GnRH receptors in the anterior pituitary gland, effectively blocking the action of endogenous GnRH.[5][6] This blockade leads to a rapid and dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn reduces the production of gonadal steroids like testosterone (B1683101) and estrogen.[5][6] This mechanism of action gives this compound significant therapeutic potential in the management of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[5][7]

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of this compound is its competitive and reversible binding to GnRH receptors on the surface of pituitary gonadotrope cells.[5][6] By occupying the receptor's binding site, this compound prevents the binding of endogenous GnRH, thereby inhibiting the initiation of the downstream signaling cascade responsible for the synthesis and release of LH and FSH.[5][6]

Biological Activity: Quantitative Data

The biological potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) in various in vitro assays. These values demonstrate the concentration of this compound required to inhibit 50% of the GnRH receptor activity.

| Target | Species | Assay Type | IC50 Value (nM) | Reference |

| GnRH Receptor | Human | Radioligand Binding Assay | 0.2 | [1][2][3] |

| GnRH Receptor | Monkey | Radioligand Binding Assay | 4.0 | [2][3] |

| GnRH Receptor | Rat | Radioligand Binding Assay | 60 | [2][3] |

| LH Release | In Vitro | Functional Assay | 100 | [2][3] |

Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit.[5] Upon GnRH binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical signal for the synthesis and secretion of LH and FSH. This compound, by blocking the initial binding of GnRH, prevents the activation of this entire cascade.

Caption: GnRH Receptor Signaling Pathway and the Inhibitory Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity and function of GnRH receptor antagonists like this compound.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the GnRH receptor.

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin or a similar commercially available radioligand).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the GnRH receptor to confluence.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with Assay Buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add Assay Buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the cell membrane preparation.

-

Non-Specific Binding: Add Assay Buffer, the radioligand, a high concentration of an unlabeled GnRH agonist or antagonist (to saturate the receptors), and the cell membrane preparation.

-

Competition: Add Assay Buffer, the radioligand, varying concentrations of this compound, and the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for Radioligand Binding Assay.

Intracellular Calcium Flux Assay

This functional assay measures the ability of an antagonist to inhibit GnRH-stimulated increases in intracellular calcium concentration.

Objective: To determine the functional antagonist potency of this compound.

Materials:

-

Cell Line: A cell line expressing the GnRH receptor (e.g., HEK293-hGnRHR or pituitary-derived αT3-1 cells).

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar dye.

-

GnRH Agonist: A potent GnRH agonist (e.g., Buserelin).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader: An instrument with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the GnRH receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

-

Dye Loading:

-

Remove the culture medium.

-

Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in Assay Buffer) for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing: Gently wash the cells with Assay Buffer to remove any extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound (or vehicle control) to the appropriate wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Measure the baseline fluorescence for 10-20 seconds.

-

Using the instrument's automated injector, add a pre-determined concentration of the GnRH agonist (typically the EC80 concentration to ensure a robust signal) to all wells simultaneously.

-

Immediately begin measuring the fluorescence intensity over time (e.g., every second for 90-120 seconds).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of calcium flux.

-

Caption: Experimental Workflow for Intracellular Calcium Flux Assay.

Conclusion

This compound is a highly potent, orally bioavailable, non-peptide GnRH receptor antagonist. Its mechanism of action, involving the competitive blockade of the GnRH receptor and subsequent inhibition of the Gq/11-PLC-IP3-Ca2+ signaling pathway, leads to a profound and rapid suppression of gonadotropin and sex steroid levels. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this and similar compounds. The well-defined biological activity and function of this compound underscore its potential as a valuable therapeutic agent for a range of hormone-dependent conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Luteinizing hormone-based modified GnRH antagonist protocol in normal responders undergoing in vitro fertilization treatment: A multi-center randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu [bu.edu]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. A novel GnRH antagonist protocol based on LH levels versus traditional flexible GnRH antagonist protocol in PCOS patients undergoing in vitro fertilization: study protocol for a randomized controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

T-98475: A Comparative Analysis of IC50 Values and GnRH Receptor Antagonism in Human vs. Rat Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro potency of T-98475, a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, with a specific focus on its differential activity in human and rat models. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GnRH receptor modulation and associated therapeutic areas.

Introduction to this compound

This compound, also known as compound 26d, is a potent and orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the luteinizing hormone-releasing hormone (LHRH) receptor. Its chemical name is 7-[(2,6-Difluorophenyl)methyl]-4,7-dihydro-2-[4-[(2-methyl-1-oxopropyl)amino]phenyl]-3-[[methyl(phenylmethyl)amino]methyl]-4-oxo-thieno[2,3-b]pyridine-5-carboxylic acid 1-methylethyl ester. By competitively blocking the GnRH receptor, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby suppressing the production of downstream sex hormones. This mechanism of action makes it a compound of interest for hormone-dependent conditions.

Comparative IC50 Values: Human vs. Rat

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, there is a significant species-specific difference in its inhibitory activity against the GnRH receptor.

| Species | Target | IC50 Value (nM) |

| Human | GnRH Receptor | 0.2 |

| Rat | GnRH Receptor | 60 |

This data highlights the substantially higher potency of this compound at the human GnRH receptor compared to the rat ortholog.

Experimental Protocols for IC50 Determination

The determination of IC50 values for GnRH receptor antagonists like this compound typically involves in-vitro assays that measure either the direct binding of the antagonist to the receptor or its functional inhibition of GnRH-induced signaling.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 and subsequently the binding affinity (Ki) of this compound.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing either human or rat GnRH receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin).

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors.

-

Wash Buffer: Ice-cold assay buffer.

-

Instrumentation: Scintillation counter or gamma counter.

Procedure:

-

Membrane Preparation: GnRH receptor-expressing cells are cultured, harvested, and homogenized. The cell membranes are isolated by centrifugation.

-

Assay Setup: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation or gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block the downstream signaling cascade initiated by GnRH receptor activation, specifically the release of intracellular calcium.

Objective: To determine the functional IC50 of this compound in inhibiting GnRH-induced calcium flux.

Materials:

-

Cells: Intact cells stably expressing either human or rat GnRH receptors (e.g., HEK293 or αT3-1 cells).

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.

-

GnRH Agonist: A known GnRH receptor agonist.

-

Test Compound: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.

-

Instrumentation: A fluorescence plate reader with kinetic read capabilities.

Procedure:

-

Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation and Measurement: A fixed concentration of a GnRH agonist is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium release, is measured in real-time.

-

Data Analysis: The concentration of this compound that produces a 50% reduction in the agonist-induced calcium response is determined as the functional IC50.

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Antagonists like this compound block the initiation of this cascade.

The Dawn of Oral GnRH Antagonism: A Technical Guide to Non-Peptide GnRH Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate regulation of the hypothalamic-pituitary-gonadal (HPG) axis is paramount in human reproductive health. Gonadotropin-releasing hormone (GnRH), a decapeptide released from the hypothalamus, serves as the master regulator of this axis.[1] Its pulsatile secretion stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal steroidogenesis.[1] For decades, the therapeutic manipulation of the HPG axis has been a cornerstone in the management of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[2][3] While peptide-based GnRH agonists have been the standard of care, their use is associated with a transient surge in gonadotropin levels, known as the "flare effect," and the need for parenteral administration.[3]

The advent of orally bioavailable, non-peptide GnRH antagonists represents a paradigm shift in the treatment of these conditions.[4] These small molecule antagonists offer a more direct and immediate suppression of the HPG axis without the initial flare, providing a rapid onset of action and the convenience of oral administration.[5] This technical guide provides an in-depth exploration of the core aspects of non-peptide GnRH antagonists, focusing on their mechanism of action, key pharmacological data, and the experimental methodologies underpinning their development.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

Non-peptide GnRH antagonists exert their therapeutic effect through competitive binding to GnRH receptors on the anterior pituitary gonadotrophs.[6][7] This direct blockade prevents endogenous GnRH from binding and initiating its downstream signaling cascade, leading to a rapid and dose-dependent reduction in the secretion of LH and FSH.[8] Consequently, the production of gonadal steroids, such as estradiol (B170435) in women and testosterone (B1683101) in men, is suppressed.[7][8]

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[9] Upon GnRH binding, a conformational change in the receptor activates Gαq/11, which in turn stimulates phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[9] This signaling cascade ultimately results in the synthesis and secretion of LH and FSH.

Caption: GnRH Receptor Signaling and Antagonist Inhibition.

Key Non-Peptide GnRH Antagonists: A Comparative Overview

Several non-peptide GnRH antagonists have been developed and have either received regulatory approval or are in late-stage clinical development. The most prominent among these are elagolix, relugolix (B1679264), and linzagolix.

Chemical Structures

The chemical structures of these small molecule antagonists are distinct from the peptide structure of endogenous GnRH.

| Compound | Chemical Structure |

| Elagolix |

[10] |

| Relugolix |

[11] |

| Linzagolix |

[12] |

Pharmacological Data

The following tables summarize key in vitro and pharmacokinetic data for elagolix, relugolix, and linzagolix, providing a basis for comparison of their pharmacological profiles.

Table 1: In Vitro GnRH Receptor Binding Affinities

| Compound | Binding Affinity (Ki) | Assay System |

| Elagolix | 0.9 nM[10] | Human GnRH Receptor |

| Relugolix | Not explicitly found | Not explicitly found |

| Linzagolix | Not explicitly found | Not explicitly found |

| NBI-42902 (Elagolix Precursor) | 0.56 nM[10] | Human GnRH Receptor |

Table 2: Pharmacokinetic Properties

| Parameter | Elagolix | Relugolix | Linzagolix |

| Bioavailability | Not explicitly quantified, but orally active[1] | Orally active[13] | Orally active[14] |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour[1] | Not explicitly found | Not explicitly found |

| Half-life (t1/2) | 4-6 hours[15] | Not explicitly found | ~15 hours[16] |

| Metabolism | Primarily by CYP3A4[17] | Substrate of CYP3A and CYP2C8[13] | Not explicitly found |

| Excretion | Primarily in feces[13] | ~81% in feces, ~4% in urine[13] | Not explicitly found |

Clinical Efficacy Highlights

Clinical trials have demonstrated the efficacy of these antagonists in reducing hormone levels and alleviating symptoms of hormone-dependent conditions.

Table 3: Key Clinical Trial Efficacy Data

| Compound | Clinical Trial | Indication | Key Efficacy Endpoint | Result |

| Elagolix | Elaris EM-I & EM-II | Endometriosis | Reduction in dysmenorrhea and non-menstrual pelvic pain at 3 months | Statistically significant improvement with both 150 mg once daily and 200 mg twice daily doses compared to placebo.[18] |

| Relugolix | HERO (Phase 3) | Advanced Prostate Cancer | Sustained testosterone suppression to <50 ng/dL through 48 weeks | 96.7% of men receiving relugolix achieved and maintained castration levels, demonstrating superiority to leuprolide (88.8%).[19] |

| Linzagolix | EDELWEISS 3 (Phase 3) | Endometriosis | Reduction in dysmenorrhea and non-menstrual pelvic pain at 3 months | 200 mg with add-back therapy significantly reduced both endpoints; 75 mg significantly reduced dysmenorrhea.[11] |

Experimental Protocols

The development and characterization of non-peptide GnRH antagonists rely on a suite of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a test compound for the GnRH receptor.

Objective: To determine the inhibitory constant (Ki) of a non-peptide GnRH antagonist.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells). This involves cell homogenization and centrifugation to isolate the membrane fraction.[20]

-

Competitive Binding: A constant concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled non-peptide antagonist.[1]

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[1]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Functional Assays

Functional assays are crucial for assessing the antagonist's ability to inhibit GnRH-stimulated signaling.

This assay measures the antagonist's ability to block the GnRH-induced increase in intracellular calcium.[9]

Objective: To determine the IC50 of an antagonist for the inhibition of GnRH-stimulated calcium mobilization.

Methodology:

-

Cell Preparation: Cells stably expressing the GnRH receptor are plated in a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the non-peptide GnRH antagonist.

-

GnRH Stimulation: A fixed concentration of GnRH is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The dose-response curve of the antagonist's inhibition is plotted to determine the IC50 value.

This assay quantifies the antagonist's ability to block the production of inositol phosphates, a key second messenger in the GnRH signaling pathway.[6]

Objective: To determine the IC50 of an antagonist for the inhibition of GnRH-stimulated inositol phosphate (B84403) accumulation.

Methodology:

-

Cell Labeling: Cells expressing the GnRH receptor are labeled by overnight incubation with myo-[3H]inositol, which is incorporated into membrane phosphoinositides.[6]

-

Antagonist Pre-incubation: The labeled cells are pre-incubated with varying concentrations of the antagonist.

-

Stimulation: The cells are stimulated with a fixed concentration of GnRH in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates, allowing them to accumulate.[6]

-

Extraction and Separation: The reaction is terminated, and the inositol phosphates are extracted and separated using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted inositol phosphates is measured by scintillation counting.

-

Data Analysis: A dose-response curve is generated to determine the IC50 of the antagonist.

Caption: Comparative Workflow of Functional Assays.

Conclusion and Future Directions

Non-peptide GnRH antagonists have emerged as a highly effective and convenient therapeutic option for a range of hormone-dependent diseases. Their direct and rapid mechanism of action, coupled with oral bioavailability, offers significant advantages over traditional peptide-based therapies. The continued development of this class of drugs holds promise for further refining the management of conditions such as endometriosis, uterine fibroids, and prostate cancer. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic profiles of new antagonists, exploring their utility in other indications, and developing long-term safety data. The detailed understanding of their mechanism of action and the robust experimental methodologies outlined in this guide will be instrumental in driving these future innovations.

References

- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relugolix: A Review in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oral GnRH antagonists, a new class of drugs in gynecology: from pharmacokinetics to possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress towards the development of non-peptide orally-active gonadotropin-releasing hormone (GnRH) antagonists: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. benchchem.com [benchchem.com]

- 7. Facebook [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Relugolix | C29H27F2N7O5S | CID 10348973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Relugolix - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative Assessment of Elagolix Enzyme-Transporter Interplay and Drug–Drug Interactions Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Population PK and Semimechanistic PK/PD Modeling and Simulation of Relugolix Effects on Testosterone Suppression in Men with Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Role of T-98475 in Luteinizing Hormone Suppression

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-98475 is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Developed by Takeda, it represents a significant advancement in the therapeutic landscape for hormone-dependent diseases by offering a non-invasive alternative to peptide-based GnRH analogues. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a specific focus on its role in the suppression of luteinizing hormone (LH). The information presented herein is compiled from preclinical studies and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's mechanism of action, efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its biological effect through competitive antagonism of the GnRH receptor in the anterior pituitary gland. By binding to the GnRH receptor, this compound prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This blockade results in a rapid and dose-dependent suppression of LH and, consequently, a reduction in gonadal steroidogenesis.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in binding to the GnRH receptor and suppressing LH release.

Table 1: In Vitro GnRH Receptor Binding Affinity of this compound

| Species | Receptor Source | IC50 (nM) |

| Human | Recombinant hGnRH-R | 0.2[1] |

| Monkey | Cynomolgus Pituitary | 4.0 |

| Rat | Rat Pituitary | 60 |

Table 2: In Vitro Inhibition of LH Release by this compound

| Cell Type | Stimulus | IC50 (nM) |

| Rat Anterior Pituitary Cells | GnRH (1 nM) | 100 |

Table 3: In Vivo Suppression of Plasma LH in Castrated Male Cynomolgus Monkeys by Oral Administration of this compound

| Dose (mg/kg) | Time Post-Dose (hours) | Mean Plasma LH Suppression (%) |

| 1 | 2 | 45 |

| 1 | 6 | 30 |

| 3 | 2 | 85 |

| 3 | 6 | 70 |

| 10 | 2 | >95 |

| 10 | 6 | 90 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GnRH Receptor Binding Assay

Objective: To determine the in vitro binding affinity of this compound to the GnRH receptor.

Materials:

-

Membrane preparations from CHO cells stably expressing the human GnRH receptor.

-

Membrane preparations from cynomolgus monkey and rat anterior pituitaries.

-

Radioligand: [125I]-labeled GnRH agonist (e.g., Buserelin).

-

This compound dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

-

Glass fiber filters (GF/C).

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine 50 µL of radioligand (final concentration ~0.1 nM), 50 µL of competing ligand (this compound at various concentrations or unlabeled GnRH for total binding), and 100 µL of the membrane preparation (20-40 µg of protein).

-

Incubate the plate at 4°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis of the competition binding data.

In Vitro LH Release Assay

Objective: To assess the ability of this compound to inhibit GnRH-stimulated LH release from primary pituitary cells.

Materials:

-

Primary anterior pituitary cells isolated from adult male Wistar rats.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

GnRH solution.

-

This compound dissolved in DMSO.

-

Rat LH enzyme-linked immunosorbent assay (ELISA) kit.

Procedure:

-

Culture the primary pituitary cells in 24-well plates until they reach 70-80% confluency.

-

Wash the cells with serum-free DMEM.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

-

Stimulate the cells with 1 nM GnRH for 3 hours in the continued presence of this compound.

-

Collect the cell culture supernatant.

-

Measure the concentration of LH in the supernatant using a specific rat LH ELISA kit.

-

Determine the IC50 value for the inhibition of GnRH-stimulated LH release.

In Vivo LH Suppression in Cynomolgus Monkeys

Objective: To evaluate the in vivo efficacy and duration of action of orally administered this compound in suppressing plasma LH levels.

Materials:

-

Adult male castrated cynomolgus monkeys.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Blood collection tubes containing an anticoagulant.

-

Monkey LH immunoassay kit.

Procedure:

-

House the monkeys individually and acclimate them to the experimental procedures.

-

Administer a single oral dose of this compound (1, 3, or 10 mg/kg) or vehicle to the monkeys.

-

Collect blood samples from a peripheral vein at pre-dose (0 hours) and at 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Separate plasma by centrifugation and store at -80°C until analysis.

-

Measure plasma LH concentrations using a validated immunoassay specific for monkey LH.

-

Calculate the percentage suppression of plasma LH at each time point relative to the pre-dose levels.

Mandatory Visualization

Signaling Pathway of GnRH Receptor and Inhibition by this compound

Caption: GnRH receptor signaling cascade and its inhibition by this compound.

Experimental Workflow for In Vivo LH Suppression Study

Caption: Workflow for the in vivo evaluation of this compound in cynomolgus monkeys.

References

T-98475: A Deep Dive into Species-Dependent Selectivity for Gonadotropin-Releasing Hormone Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of T-98475, a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. A critical aspect of the preclinical development of GnRH antagonists is understanding their species-dependent selectivity, which can significantly impact the translation of animal model data to human clinical trials. This document details the species-specific binding affinities of this compound, outlines the experimental protocols used to determine these properties, and illustrates the underlying molecular mechanisms and experimental workflows.

Core Concept: Species-Dependent Selectivity

This compound exhibits a marked species-dependent selectivity in its binding affinity for the GnRH receptor. This phenomenon is common among non-peptide GnRH antagonists and is attributed to subtle differences in the amino acid sequences of the receptor across various species.[1][2] These variations can alter the conformation of the ligand-binding pocket, leading to significant differences in antagonist potency.

Quantitative Data: Binding Affinity of this compound

The inhibitory potency of this compound has been quantified across different species, revealing a significant preference for the human GnRH receptor. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Species | Receptor | IC50 (nM) |

| Human | GnRH Receptor | 0.2[3][4] |

| Monkey (cynomolgus) | GnRH Receptor | 4.0[3][4] |

| Rat | GnRH Receptor | 60[3][4] |

Table 1: Species-dependent IC50 values of this compound for the GnRH receptor.

As the data indicates, this compound is 20-fold less potent against the monkey GnRH receptor and 300-fold less potent against the rat receptor compared to the human receptor.[1] This highlights the critical need for careful selection of animal models in the preclinical evaluation of this and similar compounds.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound functions as a competitive antagonist at the GnRH receptor on pituitary gonadotrope cells.[5][6] By binding to the receptor, it blocks the endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6][7] This blockade results in a rapid and reversible suppression of these gonadotropins and, consequently, a reduction in the production of gonadal steroids like testosterone (B1683101) and estrogen.[5]

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[5] Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in the signaling cascade leading to gonadotropin secretion.[5][7][8] this compound prevents this entire sequence of events by occupying the GnRH binding site.

Experimental Protocols

The determination of the species-dependent selectivity and mechanism of action of this compound relies on specific in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (IC50 or Ki) of this compound for the GnRH receptor from different species.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the GnRH receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human, monkey, or rat GnRH receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., [125I]-labeled buserelin (B193263) or a suitable non-peptide antagonist).

-

Test Compound: this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2) and a protein carrier (e.g., 0.1% BSA).

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target GnRH receptor to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup (96-well plate format):

-

Add assay buffer to each well.

-

Add a fixed concentration of the radioligand to all wells.

-

Add increasing concentrations of this compound to the experimental wells.

-

For determining non-specific binding, add a high concentration of a non-labeled GnRH agonist or antagonist to a set of control wells.

-

For determining total binding, add only the radioligand and buffer.

-

Initiate the binding reaction by adding the membrane preparation to all wells.

-

-

Incubation:

-

Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filters and place them in scintillation vials.

-